molecular formula C21H21N3O5 B11126881 N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11126881
M. Wt: 395.4 g/mol
InChI Key: YWSHJNTUXMUWCV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then further reacted with appropriate reagents to form the desired quinazoline derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other quinazoline derivatives such as:

These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-23-19(26)14-6-4-5-7-15(14)24-18(25)10-11-21(23,24)20(27)22-13-8-9-16(28-2)17(12-13)29-3/h4-9,12H,10-11H2,1-3H3,(H,22,27)

InChI Key

YWSHJNTUXMUWCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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